molecular formula C9H6ClNO2S B092790 Quinoline-8-sulfonyl chloride CAS No. 18704-37-5

Quinoline-8-sulfonyl chloride

Cat. No.: B092790
CAS No.: 18704-37-5
M. Wt: 227.67 g/mol
InChI Key: JUYUYCIJACTHMK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

8-Quinolinesulfonyl chloride primarily targets aromatic/heterocyclic sulfonamides that contain a free amino, imino, hydrazino, or hydroxyl group

Mode of Action

The compound interacts with its targets through a sulfonylation reaction . Specifically, 8-Quinolinesulfonyl chloride reacts with the free amino, imino, hydrazino, or hydroxyl group present in the aromatic/heterocyclic sulfonamides . This interaction leads to the formation of new compounds, altering the original structure and function of the target molecules.

Result of Action

The primary result of the action of 8-Quinolinesulfonyl chloride is the formation of water-soluble compounds . These compounds are formed as a result of the reaction between 8-Quinolinesulfonyl chloride and aromatic/heterocyclic sulfonamides. The water solubility of these compounds could potentially enhance their distribution within the body, although the exact molecular and cellular effects would depend on the specific compounds formed and their interactions with biological systems.

Biochemical Analysis

Biochemical Properties

8-Quinolinesulfonyl chloride reacts with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group to form water-soluble compounds . This interaction plays a significant role in its biochemical reactions.

Cellular Effects

In the context of cellular effects, 8-Quinolinesulfonyl chloride has been developed as a new coupling agent in oligonucleotide synthesis via the phosphotriester approach . This suggests that it may influence cellular processes related to nucleotide synthesis.

Molecular Mechanism

The molecular mechanism of 8-Quinolinesulfonyl chloride involves its reaction with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group . This leads to the formation of water-soluble compounds, indicating potential binding interactions with these biomolecules.

Metabolic Pathways

Given its role in oligonucleotide synthesis , it may interact with enzymes or cofactors involved in nucleotide metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-8-sulfonyl chloride can be synthesized through the reaction of 8-quinoline sulfonic acid with thionyl chloride (SOCl₂) . The reaction typically involves heating the mixture to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of 8-quinoline sulfonic acid as a starting material. This compound is reacted with thionyl chloride under controlled conditions to yield the desired product .

Comparison with Similar Compounds

  • Benzenesulfonyl chloride
  • Pyridine-3-sulfonyl chloride
  • 2-Naphthalenesulfonyl chloride

Comparison: Quinoline-8-sulfonyl chloride is unique due to its quinoline moiety, which imparts specific reactivity and properties not found in other sulfonyl chlorides. This uniqueness makes it particularly valuable in the synthesis of quinoline derivatives and oligonucleotides .

Properties

IUPAC Name

quinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUYCIJACTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171975
Record name 8-Quinolinesulfonyl chloride
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Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18704-37-5
Record name 8-Quinolinesulfonyl chloride
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Record name 8-Quinolinesulfonyl chloride
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Record name 8-QUINOLINESULFONYL CHLORIDE
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Record name 8-Quinolinesulfonyl chloride
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Record name Quinoline-8-sulphonyl chloride
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Record name 8-CHLOROSULFONYLQUINOLINE
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Synthesis routes and methods

Procedure details

Equal quantities by weight of 8-quinolinesulfonic acid and phosphorous pentachloride were ground together in a mortar. This mixture was then refluxed at approximately 140° C. for 3 hours after which work-up of the reaction mixture gave 8-quinolinesulfonyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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